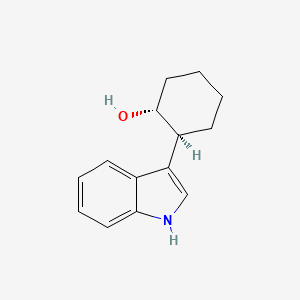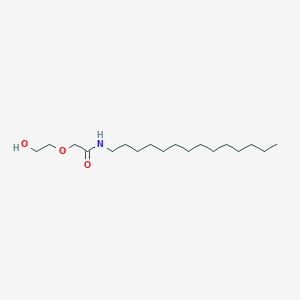
2-(2-Hydroxyethoxy)-N-tetradecylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethoxy)-N-tetradecylacetamide is an organic compound with a complex structure that includes a long alkyl chain and a hydroxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)-N-tetradecylacetamide typically involves the reaction of tetradecylamine with 2-(2-chloroethoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Tetradecylamine+2-(2-chloroethoxy)ethanol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethoxy)-N-tetradecylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
2-(2-Hydroxyethoxy)-N-tetradecylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the formulation of personal care products, such as shampoos and lotions, due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethoxy)-N-tetradecylacetamide involves its interaction with cell membranes and proteins. The hydroxyethoxy group allows the compound to form hydrogen bonds with biological molecules, while the long alkyl chain can insert into lipid bilayers, disrupting membrane integrity and function. This dual action contributes to its antimicrobial and surfactant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyethoxy)ethylamine: Similar in structure but lacks the long alkyl chain.
N-tetradecylacetamide: Similar in structure but lacks the hydroxyethoxy group.
2-(2-Hydroxyethoxy)ethanol: Similar in structure but lacks the amide group.
Uniqueness
2-(2-Hydroxyethoxy)-N-tetradecylacetamide is unique due to the combination of its hydroxyethoxy group and long alkyl chain, which confer both hydrophilic and hydrophobic properties. This amphiphilic nature makes it an effective surfactant and antimicrobial agent, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
66280-29-3 |
|---|---|
Formule moléculaire |
C18H37NO3 |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
2-(2-hydroxyethoxy)-N-tetradecylacetamide |
InChI |
InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-18(21)17-22-16-15-20/h20H,2-17H2,1H3,(H,19,21) |
Clé InChI |
HIQSJERSGFAFRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCNC(=O)COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


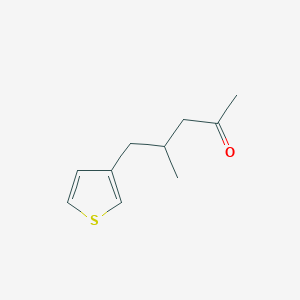
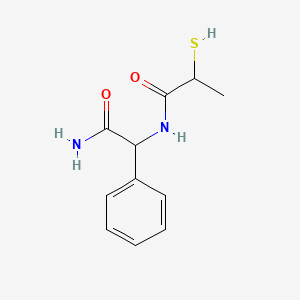
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)

![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)
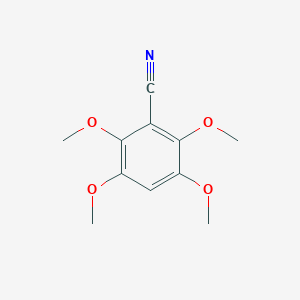
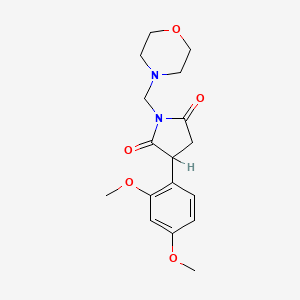
![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)
![2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate](/img/structure/B14470768.png)
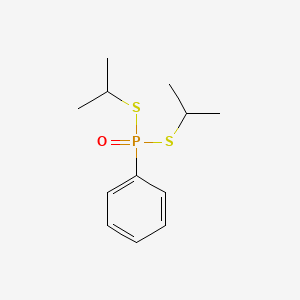
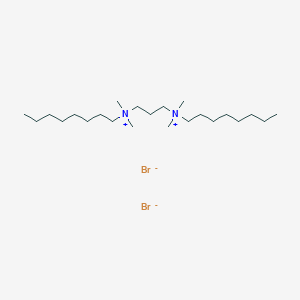
![4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14470782.png)
![1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14470786.png)
